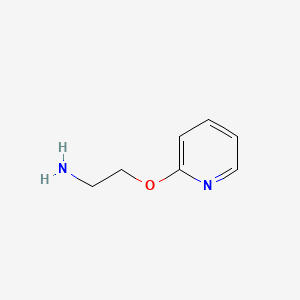

2-(Pyridin-2-yloxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVONOFKFDJHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183658 | |

| Record name | 2-(2-Aminoethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29450-07-5 | |

| Record name | 2-(2-Pyridinyloxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29450-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yloxy)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29450-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Aminoethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PYRIDIN-2-YLOXY)ETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK4L7KQC0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Pyridin-2-yloxy)ethanamine

CAS Number: 29450-07-5

This technical guide provides a comprehensive overview of 2-(Pyridin-2-yloxy)ethanamine, a pyridine derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound, also known as 2-(2-aminoethoxy)pyridine, is a bifunctional molecule incorporating a pyridine ring and a primary amine.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 29450-07-5 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Yellow to orange oil | [3] |

| Boiling Point | 238 °C | [2] |

| Melting Point | 216-222 °C | [2] |

| Density | 1.089 g/cm³ | [4] |

| Flash Point | 95.1 °C | [4] |

| Refractive Index | 1.53 | [4] |

| XLogP3 | 0.5 | [4] |

| InChI | InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | [2] |

| SMILES | C1=CC=NC(=C1)OCCN | [5] |

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of 2-aminoethanol with 2-chloropyridine in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminoethanol

-

2-Chloropyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Dioxane

-

Water

-

Dichloromethane

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Eluent: 50% solution of (80:18:2 CHCl₃/MeOH/concentrated NH₄OH) in dichloromethane

Procedure:

-

To a solution of 2-aminoethanol (10.0 mL, 166 mmol) in dioxane (150 mL) at room temperature under a nitrogen atmosphere, slowly add sodium hydride (6.63 g, 166 mmol, 60% dispersion in mineral oil).

-

Stir the mixture for 10 minutes.

-

Add 2-chloropyridine (15.6 mL, 166 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain stirring for 14 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (100 mL) and dichloromethane (200 mL).

-

Separate the aqueous layer and extract it with dichloromethane (2 x 100 mL).

-

Combine the organic phases and wash with brine (200 mL).

-

Dry the organic phase over magnesium sulfate, filter, and concentrate to yield a crude orange oil.

Purification:

The crude product is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel

-

Eluent: A 50% solution of a mixture of chloroform, methanol, and concentrated ammonium hydroxide (80:18:2) in dichloromethane.

This purification yields this compound as a yellow oil (17.9 g, 78% yield).[3]

Characterization Data

-

¹H NMR (CDCl₃): δ 8.09-8.15 (m, 1H), 7.53-7.56 (m, 1H), 6.80-6.85 (m, 1H), 6.70-6.75 (m, 1H), 4.27-4.31 (m, 2H), 3.06-3.10 (m, 2H).[3]

-

Mass Spectrometry (ES): m/z 139 (M+H)⁺.[3]

Biological Activity and Potential Applications

While direct and extensive biological studies on this compound are limited in the public domain, the broader class of pyridine derivatives is well-recognized for a wide range of pharmacological activities.[6][7] The structural motifs present in this compound suggest several potential areas for investigation in drug discovery.

Potential as an Enzyme Inhibitor

Research on a closely related analog, Methyl[2-(pyridin-2-yloxy)ethyl]amine, suggests potential antimicrobial and antifungal properties.[8] This activity may stem from the inhibition of essential enzymes in pathogens, possibly interfering with processes like nucleic acid synthesis.[8] Substituted 2-aminopyridines have also been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), indicating a potential for this class of compounds to modulate enzymatic pathways.

dot

Caption: Potential mechanism of action via enzyme inhibition.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The isomeric compound, 2-(Pyridin-3-yloxy)ethanamine, and its derivatives have been investigated as modulators of the α7 nicotinic acetylcholine receptor (nAChR). These receptors are implicated in inflammatory processes and neurological disorders. This suggests that this compound could also be a candidate for investigation as a ligand for nAChRs or other related receptors.

dot

Caption: Hypothesized modulation of nAChR signaling.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of this compound, a general experimental workflow is proposed below.

dot

Caption: General workflow for biological evaluation.

Safety Information

Conclusion

This compound is a readily synthesizable pyridine derivative with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While specific biological targets have yet to be definitively identified, the known activities of structurally related compounds suggest potential roles as an enzyme inhibitor or a modulator of nicotinic acetylcholine receptors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in relevant biological models.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 6. Buy Methyl[2-(pyridin-2-yloxy)ethyl]amine | 29450-04-2 [smolecule.com]

- 7. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 2-(Pyridin-3-yloxy)ethanamine | 310880-25-2 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yloxy)ethanamine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 2-(pyridin-2-yloxy)ethanamine and its analogues. This scaffold is a key building block in medicinal chemistry, particularly for developing modulators of nicotinic acetylcholine receptors (nAChRs). This document details established synthetic protocols, presents comparative quantitative data, and explores the associated molecular signaling pathways.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring linked via an ether to an ethylamine side chain. This structural motif is prevalent in a variety of pharmacologically active compounds. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the ethylamine moiety provides a basic center that is often crucial for receptor binding. Analogues of this compound have shown significant activity as modulators of neuronal nicotinic acetylcholine receptors (nAChRs), making them attractive targets for drug discovery programs aimed at treating neurological and inflammatory disorders. This guide will focus on the practical synthesis of the core molecule and provide data on relevant analogues to aid in the design and execution of medicinal chemistry campaigns.

Synthetic Routes and Methodologies

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide on the pyridine ring by an alcohol, or vice-versa. The primary approach involves the reaction between a 2-halopyridine and ethanolamine, typically in the presence of a strong base to deprotonate the alcohol.

A representative reaction scheme is as follows:

Detailed Experimental Protocol

The following protocol provides a step-by-step method for the synthesis of this compound.

Materials:

-

2-Aminoethanol (Ethanolamine)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dioxane

-

2-Chloropyridine

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-aminoethanol (10.0 mL, 166 mmol) in anhydrous dioxane (150 mL) under a nitrogen atmosphere, slowly add sodium hydride (6.63 g, 166 mmol of 60% dispersion).

-

Stir the resulting mixture at room temperature for 10 minutes.

-

Add 2-chloropyridine (15.6 mL, 166 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux with stirring for 14 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (100 mL) and dichloromethane (200 mL).

-

Separate the aqueous layer and extract it with dichloromethane (2 x 100 mL).

-

Combine the organic phases, wash with brine (200 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield an orange-colored oil.

-

Purify the crude product by flash column chromatography on silica gel using a 50% solution of (80:18:2 CHCl₃/MeOH/concentrated NH₄OH) in dichloromethane as the eluent.

This procedure typically yields the final product, this compound, as a yellow oil with a reported yield of 78% .

Quantitative Data for Analogues

The synthesis of analogues allows for the exploration of structure-activity relationships (SAR). The following table summarizes the synthesis of various substituted 2-(pyridin-2-yl)pyrimidine derivatives, which are structurally related analogues, highlighting the impact of different substituents on reaction yield.

| Compound ID | R¹ Substituent (Benzoyl) | Yield (%) | Melting Point (°C) |

| 12c | 4-Bromo | 69 | 227-228 |

| 12d | 4-Methyl | 70 | 210-211 |

| 12f | 3-Bromo | 70 | 209-210 |

| 12g | 3-Methyl | 70 | 180-181 |

| 13h | 2-Fluoro | 77 | 280-281 |

| 13i | 2,3-Difluoro | 54 | 283-284 |

Data sourced from a study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives for anti-fibrosis activity.[1]

Characterization Data

Full experimental spectral data for this compound is not consistently available across the literature. Below is a summary of known physical properties and representative NMR data for a closely related structural isomer, 4-(2-Aminoethyl)pyridine, to provide an expected reference for characterization.

Physical Properties: this compound

| Property | Value |

|---|---|

| CAS Number | 29450-07-5 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Boiling Point | 238 °C |

| Melting Point | 216-222 °C |

Representative ¹H NMR Data: 4-(2-Aminoethyl)pyridine

-

δ 8.49 ppm: Doublet, 2H (Pyridine Hα)

-

δ 7.13 ppm: Doublet, 2H (Pyridine Hβ)

-

δ 2.98 ppm: Triplet, 2H (-CH₂-N)

-

δ 2.73 ppm: Triplet, 2H (Py-CH₂-)

-

δ 1.83 ppm: Singlet (broad), 2H (-NH₂)[2]

Representative Mass Spectrometry Data: 2-(2-Aminoethyl)pyridine Mass spectrometry (electron ionization) of the isomer 2-(2-aminoethyl)pyridine shows a prominent molecular ion peak (M⁺) at m/z = 122 and a base peak at m/z = 93, corresponding to the loss of the ethylamine side chain. A similar fragmentation pattern would be anticipated for this compound.

Biological Activity and Signaling Pathways

Derivatives of 2-(pyridin-yloxy)ethanamine are known to be potent modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes. These receptors are ligand-gated ion channels that play critical roles in the central nervous system. The modulation of these receptors is a key strategy in the development of treatments for cognitive disorders and inflammatory conditions.

The α7 nAChR Signaling Pathway

Activation of the α7 nAChR is linked to the "cholinergic anti-inflammatory pathway." Upon binding of an agonist, the receptor channel opens, allowing cation influx (primarily Ca²⁺). This influx triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory cytokine production.

Structure-Activity Relationship (SAR) Data

The following table presents the binding affinity (IC₅₀) of various pyridyl ether analogues for the α4β2 nAChR subtype, demonstrating the sensitivity of the receptor to substitutions on the pyridine ring.

| Compound ID | R¹ | R² | R³ | IC₅₀ (nM) at α4β2 nAChR |

| 27a | H | H | H | >10,000 |

| 27b | Cl | H | H | 1200 |

| 27d | Cl | Phenyl | H | 130 |

| 27f | Cl | 4-CN-Phenyl | H | 22 |

Data adapted from a study on novel pyridyl ethers as ligands for the nicotinic acetylcholine receptor.[3] These results show that adding a chloro and a substituted phenyl group to the pyridine ring dramatically increases binding affinity.[3]

Experimental and Drug Discovery Workflow

The synthesis and evaluation of novel this compound analogues in a drug discovery context follows a logical progression from chemical synthesis to biological validation.

Conclusion

This compound and its analogues represent a valuable and versatile chemical scaffold. The Williamson ether synthesis provides a reliable and high-yielding route to the core structure. By modifying the substituents on the pyridine ring and the ethylamine side chain, researchers can systematically tune the compound's properties to optimize binding affinity and functional activity at nicotinic acetylcholine receptors. The data and protocols presented in this guide serve as a foundational resource for scientists engaged in the synthesis of these compounds for applications in drug discovery and development.

References

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 2. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Pyridin-2-yloxy)ethanamine: A Technical Guide

Spectroscopic Data Summary

The spectroscopic data for 2-(Pyridin-2-yloxy)ethanamine is summarized in the following tables. It is important to note that where experimental data is available, it has been included. In the absence of experimentally determined spectra, predicted values are provided to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.09-8.15 | m | 1H | Pyridine H-6 |

| 7.53-7.56 | m | 1H | Pyridine H-4 |

| 6.80-6.85 | m | 1H | Pyridine H-5 |

| 6.70-6.75 | m | 1H | Pyridine H-3 |

| 4.27-4.31 | m | 2H | O-CH₂ |

| 3.06-3.10 | m | 2H | CH₂-N |

Note: The experimental data is reported in CDCl₃. The spectrometer frequency was not specified in the source material.

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Pyridine C-2 |

| ~147 | Pyridine C-6 |

| ~138 | Pyridine C-4 |

| ~116 | Pyridine C-5 |

| ~111 | Pyridine C-3 |

| ~66 | O-CH₂ |

| ~41 | CH₂-N |

Note: These are predicted chemical shifts based on the analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470, ~1430 | Strong to Medium | C=C and C=N stretching (pyridine ring) |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~1050 | Medium | C-N stretch (amine) |

Note: These are predicted characteristic absorption bands. The actual IR spectrum may show additional peaks.

Mass Spectrometry (MS)

Experimental Data

| m/z | Ion |

| 139 | [M+H]⁺ |

Note: This data was obtained using Electrospray Ionization (ES).

Predicted Data

| Adduct | m/z |

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M-H]⁻ | 137.07204 |

| [M]⁺ | 138.07877 |

Note: Predicted m/z values are from computational models.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While the specific conditions for the provided experimental data are not fully documented, the following are general procedures that can be applied for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet/salt plate.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. The data is typically reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques suitable for this type of molecule.

-

Data Acquisition:

-

Introduce the sample solution into the ion source, where the molecules are ionized.

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

To aid in the understanding of the analytical workflow, a diagram illustrating the general process of spectroscopic analysis is provided below.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Unveiling the Three-Dimensional Architecture of 2-(Pyridin-2-yloxy)ethanamine Derivatives: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical process of crystal structure analysis for 2-(Pyridin-2-yloxy)ethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. This document provides a comprehensive overview of the experimental methodologies, data presentation, and logical workflows involved in determining and interpreting the crystal structures of these promising therapeutic agents.

Core Concepts in Crystal Structure Analysis

Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides definitive information about the spatial arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. For drug development, this information is invaluable for understanding solubility, stability, and polymorphism, all of which are critical properties of a drug candidate.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized this compound derivative to its fully characterized crystal structure involves a series of meticulous experimental steps. The following diagram illustrates a typical workflow:

Caption: Experimental workflow for crystal structure analysis.

Detailed Experimental Protocols

A representative experimental protocol for the crystal structure analysis of a 2-(pyridin-2-ylthio)pyridine-1-ium picrate, an organic salt closely related to the target derivatives, is detailed below.[1] This provides a practical example of the techniques employed.

1. Synthesis and Crystallization: The synthesis of the derivative is the initial step, followed by purification techniques such as column chromatography or recrystallization to obtain a high-purity sample.[1] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[2][3] A monochromatic X-ray source, such as Mo Kα radiation, is used.[2][3] The diffraction pattern is recorded as a series of reflections, and their intensities are measured.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[2] Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

Quantitative data from crystal structure analysis is typically presented in standardized tables. The following tables provide an example of the crystallographic data for 2-(pyridine-2-ylthio)pyridine-1-ium picrate and two related metal complexes containing pyridine-ethanamine derived ligands.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | 2-(pyridine-2-ylthio)pyridine-1-ium picrate[1] | [MnCl₂(C₁₃H₁₃N₃)]·H₂O[2] | [CuCl₂(C₁₃H₁₉N₃O)]·H₂O[3] |

| Empirical formula | C₁₆H₁₁N₅O₇S | C₁₃H₁₅Cl₂MnN₃O | C₁₃H₂₁Cl₂CuN₃O₂ |

| Formula weight | 413.36 | 355.12 | 385.77 |

| Crystal system | Monoclinic | Monoclinic | Monoclinic |

| Space group | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 16.876(4) | 19.173(3) | 7.9194(8) |

| b (Å) | 7.6675(18) | 8.826(1) | 8.5793(8) |

| c (Å) | 13.846(3) | 18.088(2) | 22.925(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 108.45(3) | 94.009(2) | 91.981(1) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1766.9(7) | 3053.4(7) | 1556.6(3) |

| Z | 4 | 8 | 4 |

| Temperature (K) | 293(2) | 293 | 100 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα | Mo Kα |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-(pyridine-2-ylthio)pyridine-1-ium picrate[1]

| Bond | Length (Å) | Atoms | Angle (°) |

| S1-C1 | 1.765(3) | C1-S1-C6 | 103.5(1) |

| S1-C6 | 1.772(3) | N1-C1-S1 | 117.2(2) |

| N1-C1 | 1.345(4) | N1-C1-C2 | 123.5(3) |

| N1-C5 | 1.348(4) | C2-C1-S1 | 119.3(2) |

| N2-C6 | 1.378(4) | C1-N1-C5 | 117.8(3) |

| N2-C10 | 1.332(4) | C6-N2-C10 | 124.9(3) |

Hypothetical Signaling Pathway Involvement

Derivatives of this compound are often investigated for their potential to modulate biological signaling pathways. While specific pathways for this exact class are diverse and depend on the full molecular structure, a hypothetical pathway involving a G-protein coupled receptor (GPCR) is illustrated below. This serves as a conceptual model for how these compounds might exert their pharmacological effects.

Caption: Hypothetical GPCR signaling pathway.

Conclusion

The crystal structure analysis of this compound derivatives is a cornerstone of modern drug discovery. The detailed atomic-level information obtained from these studies provides an indispensable foundation for understanding their chemical properties and biological activities. By following rigorous experimental protocols and employing advanced analytical techniques, researchers can unlock the structural secrets of these molecules, paving the way for the development of novel and effective therapeutics. The data and workflows presented in this guide offer a comprehensive framework for scientists and professionals engaged in this exciting field of research.

References

- 1. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]

- 2. Dichlorido[2-(pyridin-2-yl)-N-(pyridin-2-ylmethylidene)ethanamine-κ3 N,N′,N′′]manganese(II) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichlorido{2-(morpholin-4-yl)-N-[1-(pyridin-2-yl)ethylidene]ethanamine-κ3 N,N′,N′′}copper(II) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-(Pyridin-2-yloxy)ethanamine

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of 2-(Pyridin-2-yloxy)ethanamine is presented in Table 1. These properties provide a foundational understanding of the compound's characteristics at ambient conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H10N2O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1] |

| CAS Registry Number | 29450-07-5 | [1] |

| Melting Point | 216-222 °C | [1][3] |

| Boiling Point | 238 °C | [1][3] |

| Density | 1.089 g/cm³ | [3] |

| Flash Point | 95.1 °C | [3] |

Thermal Stability and Degradation Analysis

Currently, there is a notable absence of published research specifically detailing the thermal stability and degradation profile of this compound. Thermal analysis techniques are crucial for determining the temperature at which a compound begins to decompose, the kinetics of its decomposition, and the nature of the degradation products.

Experimental Protocols

While specific experimental protocols for the thermal analysis of this compound are not available, standard methodologies for similar compounds would typically involve the following:

Hypothetical Experimental Workflow for Thermal Analysis

The logical flow for investigating the thermal stability of a compound like this compound is outlined below. This workflow represents a standard approach that could be adopted for future studies.

Caption: A generalized workflow for investigating the thermal stability of a chemical compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA experiment would involve:

-

Placing a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA crucible.

-

Heating the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Recording the mass loss as a function of temperature to determine the onset of decomposition and the temperature ranges of different degradation steps.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A standard DSC protocol would entail:

-

Sealing a small amount of the sample (e.g., 2-5 mg) in an aluminum pan.

-

Heating the sample at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan.

-

Monitoring the difference in heat flow between the sample and the reference to detect thermal events such as melting, crystallization, and decomposition.

Analysis of Degradation Products

To understand the degradation pathway, the volatile products formed during thermal decomposition can be identified using hyphenated techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).

Potential Degradation Pathways

In the absence of experimental data for this compound, potential degradation pathways can be hypothesized based on the thermal behavior of related pyridine derivatives. The degradation of pyridine-containing compounds can be complex and may involve:

-

Cleavage of the Ether Linkage: The C-O bond in the ethoxy group could be a point of initial thermal scission.

-

Decomposition of the Ethylamine Side Chain: The ethylamine group may undergo various reactions, including deamination or fragmentation.

-

Pyridine Ring Opening: At higher temperatures, the aromatic pyridine ring itself may cleave.

Microbial degradation pathways for some pyridine derivatives are known to proceed through hydroxylation of the pyridine ring followed by ring cleavage. While not directly equivalent to thermal degradation, these pathways highlight the potential reactivity of the pyridine nucleus.

Hypothetical Initial Degradation Steps

The following diagram illustrates a hypothetical initial fragmentation of this compound based on general chemical principles.

Caption: Plausible initial bond cleavage sites in this compound during thermal stress.

This technical guide highlights a significant gap in the scientific literature regarding the thermal stability and degradation of this compound. While basic physicochemical properties are known, a detailed understanding of its behavior at elevated temperatures is lacking. For researchers, scientists, and drug development professionals working with this compound, it is crucial to recognize that its thermal stability profile is currently undefined.

Future research should focus on conducting systematic thermal analysis of this compound using TGA, DSC, and hyphenated techniques to:

-

Determine the precise onset temperature of decomposition.

-

Quantify the heat of decomposition.

-

Identify the major degradation products.

-

Elucidate the degradation pathways and kinetics.

Such studies are essential for establishing safe handling and storage conditions, predicting potential incompatibilities in formulations, and ensuring the stability of drug substances and products where this molecule may be used as a building block or intermediate.

References

An In-depth Technical Guide to the Solubility of 2-(Pyridin-2-yloxy)ethanamine

Introduction

The structure of 2-(Pyridin-2-yloxy)ethanamine, featuring a pyridine ring, an ether linkage, and a primary amine group, suggests a degree of polarity and the potential for acid-base chemistry, which are key determinants of its solubility in different media. The primary amine group (pKa estimated to be around 9-10) is basic, while the pyridine ring (pKa of the conjugate acid is around 5) is weakly basic. This amphiphilic nature will influence its behavior in aqueous and organic solvents.

Predicted Qualitative Solubility of this compound

Based on the chemical structure and general solubility principles, the following table summarizes the expected qualitative solubility of this compound in a range of common solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Water | H₂O | Sparingly Soluble to Soluble | The presence of the polar amine and ether groups, as well as the nitrogen in the pyridine ring, allows for hydrogen bonding with water. However, the aromatic ring is nonpolar and may limit high solubility. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine and pyridine nitrogen will be protonated to form a water-soluble salt.[1][2][3] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Likely Insoluble | The compound does not possess acidic protons that would react with a strong base to form a soluble salt.[1][2][3] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are polar and can interact favorably with the polar functional groups of the molecule. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | The ability to act as hydrogen bond donors and acceptors will facilitate dissolution. |

| Nonpolar Solvents | Hexane, Toluene | Likely Insoluble to Sparingly Soluble | The nonpolar hydrocarbon portion of these solvents will not interact favorably with the polar functional groups of this compound. |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of an organic compound such as this compound. These methods are based on established qualitative analysis procedures.[1][2][4]

I. Qualitative Solubility Testing

This series of tests provides a systematic way to classify the solubility of a compound.

Materials:

-

Test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

The compound to be tested (solute)

-

Solvents:

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, hexane)

-

Procedure:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[1]

-

Observe if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble.

-

If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[2][3]

-

-

Solubility in Aqueous Acid and Base (for water-insoluble compounds):

-

If the compound is insoluble in water, take two fresh 25 mg samples in separate test tubes.

-

To one tube, add 0.75 mL of 5% HCl solution in portions, shaking after each addition.[1][2] Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine.[3]

-

To the other tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[1][2] Solubility in 5% NaOH suggests an acidic functional group.

-

If soluble in 5% NaOH, a further test with 5% NaHCO₃ can be performed to distinguish between strong and weak acids.[1][2]

-

-

Solubility in Concentrated Sulfuric Acid:

-

If the compound is insoluble in water, 5% HCl, and 5% NaOH, its solubility in cold, concentrated H₂SO₄ can be tested.

-

This test can indicate the presence of functional groups containing nitrogen or oxygen, or unsaturation.[3]

-

-

Solubility in Organic Solvents:

-

To assess solubility in various organic solvents, add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the chosen organic solvent (e.g., methanol, ethanol, hexane) in portions, with vigorous mixing.

-

Record the compound as soluble, sparingly soluble, or insoluble.

-

II. Quantitative Solubility Determination (Shake-Flask Method)

For obtaining precise solubility values, the shake-flask method is a common technique.

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to let undissolved solids settle.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included (filtration or centrifugation may be necessary).

-

The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Caption: Logical workflow for qualitative solubility analysis.

References

An In-depth Technical Guide on Tautomerism in Substituted Pyridin-2-yloxy Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prototropic tautomerism of substituted pyridin-2-yloxy compounds, specifically the equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms, is a phenomenon of profound importance in medicinal chemistry and drug development. The predominance of a specific tautomer can significantly influence a molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and aromaticity, thereby dictating its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive examination of this tautomeric equilibrium, detailing the influence of substituents and solvent effects. It outlines rigorous experimental and computational methodologies for the qualitative and quantitative analysis of these tautomeric systems, aiming to equip researchers with the foundational knowledge required for the rational design of novel therapeutics.

The Fundamental Tautomeric Equilibrium: 2-Hydroxypyridine vs. 2-Pyridone

The core of this topic is the reversible isomerization between the 2-hydroxypyridine and 2-pyridone forms. This is a classic example of lactim-lactam tautomerism, where a proton migrates between the exocyclic oxygen and the ring nitrogen atom.[1] The 2-hydroxypyridine form possesses a hydroxyl group and a fully aromatic pyridine ring. In contrast, the 2-pyridone form features a carbonyl group and an N-H bond, with a diene-like pi-system that is still considered aromatic due to the delocalization of the nitrogen lone pair into the ring.[2]

The position of this equilibrium is highly sensitive to both intramolecular and intermolecular factors, making its study crucial for predicting molecular behavior in different environments.

Factors Influencing Tautomeric Equilibrium

The equilibrium constant, KT = [2-pyridone]/[2-hydroxypyridine], is not static. It is dynamically influenced by the solvent environment and the electronic nature of substituents on the pyridine ring.

Solvent Effects

The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium.

-

Polar Solvents (e.g., water, DMSO, alcohols): These solvents preferentially stabilize the more polar 2-pyridone tautomer through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium to the right (KT > 1).[3] The 2-pyridone form has a significantly larger dipole moment than the 2-hydroxypyridine form.[1] In water, the equilibrium constant for the parent system is reported to be as high as 900, strongly favoring the pyridone form.[3]

-

Non-polar Solvents (e.g., cyclohexane, CCl4): In these environments, the less polar 2-hydroxypyridine tautomer is favored, and in some cases, both tautomers can coexist in comparable amounts.[3][4] For the parent compound in cyclohexane, the equilibrium constant is approximately 1.7, indicating only a slight preference for the pyridone form.[1]

The quantitative effect of various solvents on the equilibrium constant (KT) for unsubstituted 2-hydroxypyridine is summarized below.

| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxypyridine]) | Reference |

| Gas Phase | 1.0 | ~0.3 | [3] |

| Cyclohexane | 2.02 | 1.7 | [1] |

| Chloroform | 4.81 | 6.0 | [1] |

| Acetonitrile | 37.5 | 160 | [1] |

| Water | 80.1 | 900 | [3] |

Substituent Effects

The electronic properties of substituents on the pyridine ring can modulate the relative stabilities of the two tautomers. This is a critical consideration in drug design, where substituents are varied to optimize activity and properties.

-

Electron-Withdrawing Groups (EWGs), such as -NO2, -CN: These groups tend to stabilize the 2-pyridone form. For instance, an X-ray diffraction study of 2-hydroxy-5-nitropyridine confirmed that it exists in the pyridone (oxo) form in the solid state.[4]

-

Electron-Donating Groups (EDGs), such as -NH2, -OCH3: The effect of these groups can be more complex. Generally, they can stabilize the aromatic 2-hydroxypyridine form.

-

Halogens (e.g., -Cl, -F): The position of the halogen has a significant impact. Studies on chloro-substituted compounds in the gas phase showed that 5- and 6-chloro substituents favor the 2-hydroxypyridine (lactim) form, while 3- and 4-chloro substitution results in comparable populations of both tautomers.[5]

Semi-empirical calculations (AM1 and PM3) have shown that substituents like F, Cl, OH, CH₃, NH₂, NO₂, CHO, CN, and CF₃ generally stabilize the 2-pyridone form, with the stabilization being more pronounced in the liquid phase compared to the gas phase.[2]

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. journalcsij.com [journalcsij.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide on the Molecular Geometry and Conformation of 2-(Pyridin-2-yloxy)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

A comprehensive literature review reveals a significant gap in the publicly available experimental and computational data regarding the specific molecular geometry and conformational analysis of 2-(Pyridin-2-yloxy)ethanamine. While basic chemical information is accessible, detailed quantitative structural parameters such as bond lengths, bond angles, and dihedral angles are not present in crystallographic databases or scholarly articles. This guide summarizes the available information and proposes a computational chemistry workflow as a robust method for determining the three-dimensional structure and conformational landscape of this molecule, which is of interest in medicinal chemistry and drug development.

Introduction

This compound is a molecule of interest due to its structural motifs—a pyridine ring linked to an ethanamine side chain via an ether linkage—which are common in pharmacologically active compounds. Understanding the three-dimensional geometry and conformational preferences of this molecule is crucial for predicting its interactions with biological targets, aiding in drug design and development. The spatial arrangement of the pyridine ring relative to the flexible ethanamine side chain dictates the molecule's steric and electronic properties, which in turn influence its binding affinity and efficacy.

Despite its relevance, there is a notable absence of detailed structural studies on this compound in the scientific literature. This document outlines the currently available data and presents a detailed protocol for a computational investigation to elucidate its molecular geometry and conformational dynamics.

Available Chemical Data

Public chemical databases provide fundamental information for this compound.

| Property | Value | Source |

| Molecular Formula | C7H10N2O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | GSRS[2] |

| SMILES | C1=CC=NC(=C1)OCCN | PubChem[1] |

| InChI | InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | PubChem[1] |

| CAS Number | 29450-07-5 | CAS Common Chemistry[3] |

Proposed Methodology for Computational Analysis

Given the lack of experimental data, a computational approach using Density Functional Theory (DFT) is recommended to determine the molecular geometry and conformational landscape of this compound. DFT offers a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocols: Computational Chemistry Workflow

A systematic computational study would involve the following steps:

-

Initial Structure Generation: The 2D structure of this compound will be used to generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94).

-

Conformational Search: A conformational search will be performed to identify low-energy conformers. This can be achieved through systematic rotation of the key dihedral angles (see Figure 1) or by using a stochastic search method like Monte Carlo.

-

Quantum Mechanical Geometry Optimization: The identified low-energy conformers will be subjected to full geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Final Energy Refinement: Single-point energy calculations can be performed at a higher level of theory (e.g., a larger basis set like 6-311++G(d,p)) to obtain more accurate relative energies of the conformers.

Visualization of the Proposed Workflow

The logical flow of the proposed computational study is depicted in the following diagram.

Caption: Proposed computational workflow for determining the molecular geometry and conformation of this compound.

Expected Outcomes and Data Presentation

The proposed computational study would yield a wealth of quantitative data that can be summarized in structured tables for easy comparison and analysis.

Key Dihedral Angles for Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, as illustrated below.

Caption: Key rotatable bonds (τ1, τ2, τ3) determining the conformation of this compound.

Tabulation of Predicted Geometric Parameters

Upon completion of the computational study, the geometric parameters for the most stable conformer(s) would be presented as follows:

Table 1: Predicted Bond Lengths (in Å) for the Most Stable Conformer

| Bond | Predicted Length (Å) |

|---|---|

| N(py)-C2(py) | Value |

| C2(py)-O | Value |

| O-CH2(α) | Value |

| CH2(α)-CH2(β) | Value |

| CH2(β)-NH2 | Value |

| ... | ... |

Table 2: Predicted Bond Angles (in degrees) for the Most Stable Conformer

| Angle | Predicted Angle (°) |

|---|---|

| N(py)-C2(py)-O | Value |

| C2(py)-O-CH2(α) | Value |

| O-CH2(α)-CH2(β) | Value |

| CH2(α)-CH2(β)-NH2 | Value |

| ... | ... |

Table 3: Predicted Dihedral Angles (in degrees) for the Most Stable Conformer

| Dihedral Angle | Predicted Angle (°) |

|---|---|

| τ1 (N(py)-C2(py)-O-CH2(α)) | Value |

| τ2 (C2(py)-O-CH2(α)-CH2(β)) | Value |

| τ3 (O-CH2(α)-CH2(β)-NH2) | Value |

| ... | ... |

Conclusion

While there is a clear need for detailed structural information on this compound for applications in drug discovery and development, a thorough search of existing literature and databases reveals a lack of such data. This guide highlights this knowledge gap and proposes a robust computational chemistry workflow to determine the molecule's molecular geometry and conformational preferences. The successful execution of this proposed study would provide the foundational structural data necessary for more advanced molecular modeling, structure-activity relationship studies, and rational drug design efforts.

References

A Technical Guide to the Discovery and Historical Synthesis of Pyridinoxy Alkanamines

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the discovery and historical synthesis of pyridinoxy alkanamines and related aryloxy alkanamines. This class of compounds was pivotal in the development of a new generation of antidepressant medications, fundamentally altering the therapeutic landscape for major depressive disorder.

Introduction: A New Pharmacological Paradigm

The latter half of the 20th century saw a paradigm shift in the understanding and treatment of depression. The prevailing monoamine hypothesis suggested that depleted levels of neurotransmitters like serotonin and norepinephrine were a key cause of depression.[1][2] This spurred a search for agents that could selectively modulate these neurotransmitter systems, moving away from the broader, less specific actions of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[3][4]

In the early 1970s, a dedicated research program at Eli Lilly and Company set out to develop compounds that could selectively inhibit the reuptake of serotonin.[5][6] This endeavor led to the discovery of the aryloxy alkanamine scaffold, a versatile chemical structure that ultimately yielded the first selective serotonin reuptake inhibitor (SSRI), fluoxetine, as well as potent selective norepinephrine reuptake inhibitors (SNRIs) containing the pyridinoxy moiety.[3][7] This guide details the history, synthesis, and pharmacology of this critical class of molecules.

The Historical Context: The Eli Lilly Antidepressant Program

The journey began in 1970 when pharmacologist Ray Fuller proposed a research program at Eli Lilly to find a selective serotonin reuptake inhibitor.[8] He was joined by chemist Bryan B. Molloy and biochemist David T. Wong.[9][10] Molloy, initially working on cardiovascular drugs, was persuaded to apply his expertise to synthesizing novel compounds for the central nervous system.[3] He created a series of aryloxypropanamines, whose chemical structures were inspired by antihistamines, some of which were known to have antidepressant properties.[11]

A pivotal moment came in 1971 after Molloy and Wong attended a lecture by Solomon Snyder, who had developed a method for testing compounds on crude preparations of nerve endings (synaptosomes) from rat brains.[3] This technique allowed for the rapid screening of Molloy's newly synthesized compounds for their ability to block the reuptake of serotonin, norepinephrine, and dopamine.

Using this assay, Wong discovered that one of Molloy's compounds, an aryloxy propanamine designated LY110140, was a potent and selective inhibitor of serotonin reuptake with minimal effects on other neurotransmitters.[3][5] This compound would later be named fluoxetine (Prozac).[7] The first publication on fluoxetine appeared in 1974, suggesting its potential as a novel antidepressant.[5] Its approval by the U.S. FDA in 1987 marked the beginning of the SSRI era.[6][7]

Key Synthetic Methodologies

The synthesis of pyridinoxy and related aryloxy alkanamines has evolved, with early methods focusing on racemic mixtures and later efforts developing chemoenzymatic and asymmetric routes to produce single enantiomers.[12][13][14]

General Synthetic Workflow

A common synthetic pathway involves the reaction of a phenol or pyridinol with a 3-carbon electrophile, followed by amination. This general workflow can be adapted to produce a wide variety of analogues.

References

- 1. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rxfiles.ca [rxfiles.ca]

- 3. Ray W. Fuller, David T. Wong, and Bryan B. Molloy | Science History Institute [sciencehistory.org]

- 4. Role of serendipity in the discovery of classical antidepressant drugs: Applying operational criteria and patterns of discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Case history: the discovery of fluoxetine hydrochloride (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Ray W. Fuller; Pharmacologist Helped Develop Prozac - Los Angeles Times [latimes.com]

- 10. Scientist Who Developed Prozac Receives International Honor [medicine.iu.edu]

- 11. Bryan Molloy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(Pyridin-2-yloxy)ethanamine as a Linker in Drug-Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of 2-(Pyridin-2-yloxy)ethanamine as a linker in published drug-conjugate literature is limited. The following application notes and protocols are based on established principles of bioconjugation chemistry and data from structurally related ether-based linkers. These should serve as a foundational guide for the development and evaluation of drug conjugates utilizing this novel linker.

Introduction to this compound as a Linker

This compound is a bifunctional molecule featuring a pyridyl ether moiety and a primary amine. This structure presents unique opportunities for its application as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs). The primary amine allows for straightforward conjugation to a payload molecule containing a reactive functional group (e.g., a carboxylic acid to form a stable amide bond). The pyridyl ether portion offers a potential site for attachment to the targeting moiety (e.g., an antibody).

Potential Advantages:

-

High Stability: Alkyl ether linkages are known for their high chemical stability, particularly in comparison to ester or hydrazone bonds which can be susceptible to hydrolysis in plasma.[1] This inherent stability can prevent the premature release of the cytotoxic payload in systemic circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[1]

-

Controlled Release: While highly stable, the pyridyl ether bond may be susceptible to cleavage under specific conditions, although this is less common than enzymatic or disulfide-based cleavage mechanisms.[2][3] The development of targeted release strategies would be a key area of investigation for this linker.

-

Modulation of Physicochemical Properties: The inclusion of the pyridine ring may influence the solubility and aggregation properties of the resulting drug conjugate.

General Structure and Mechanism of Action

A drug conjugate utilizing the this compound linker would consist of three main components: the targeting antibody, the linker, and the cytotoxic payload. The linker covalently connects the payload to the antibody.

Caption: General structure of an Antibody-Drug Conjugate with a this compound linker.

The proposed mechanism of action for an ADC with this linker would follow the general paradigm for ADCs.

Caption: Proposed mechanism of action for an ADC utilizing the this compound linker.

Experimental Protocols

The following are generalized protocols that will require optimization based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Synthesis of Payload-Linker Construct

This protocol describes the formation of an amide bond between the this compound linker and a payload containing a carboxylic acid.

Materials:

-

This compound

-

Payload with a carboxylic acid functional group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU and wash with a small amount of DMF.

-

To the filtrate containing the activated payload-NHS ester, add a solution of this compound (1.2 equivalents) in DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the payload-linker construct.

-

Characterize the final product by NMR and MS.

Conjugation of Payload-Linker to Antibody

This protocol outlines a general method for conjugating the payload-linker construct to an antibody via maleimide chemistry targeting reduced interchain disulfide bonds. This assumes the pyridyl end of the linker has been modified with a maleimide group.

References

Application of 2-(Pyridin-2-yloxy)ethanamine in Antimicrobial Drug Design: A Guide for Researchers

Introduction

The pyridine nucleus is a prominent scaffold in medicinal chemistry, featured in numerous therapeutic agents due to its ability to form hydrogen bonds and engage in various biological interactions. Its derivatives have shown a wide spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties. 2-(Pyridin-2-yloxy)ethanamine is a molecule that combines the pyridinyl moiety with a flexible ethanamine side chain, presenting an interesting candidate for novel antimicrobial drug design. The presence of the ether linkage and the terminal primary amine offers multiple points for structural modification to optimize activity and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for evaluating this compound and its derivatives as antimicrobial agents. While specific antimicrobial data for this compound is not extensively documented in peer-reviewed literature, this note outlines the standard protocols for its synthesis, screening, and characterization based on established methods for similar pyridine-containing compounds.

Rationale for Investigation

The exploration of this compound as a potential antimicrobial agent is supported by the established activity of related pyridine derivatives. For instance, various aminopyridines and other substituted pyridines have demonstrated inhibitory effects against a range of bacterial and fungal pathogens. The structural features of this compound suggest several potential mechanisms of action, including but not limited to:

-

Cell Membrane Disruption: The lipophilic pyridine ring and the hydrophilic amine group could interact with the bacterial cell membrane, leading to altered permeability and cell death.

-

Enzyme Inhibition: The pyridine nitrogen and the terminal amine can act as ligands for metal ions in essential bacterial enzymes, thereby inhibiting their function.

-

DNA Intercalation: The planar pyridine ring might intercalate with bacterial DNA, interfering with replication and transcription processes.

Data Presentation

Effective evaluation of novel antimicrobial candidates requires systematic and quantitative assessment of their activity. The following tables provide a standardized format for presenting minimum inhibitory concentration (MIC) data, which is a key measure of a compound's potency. Researchers should populate similar tables with their experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains

| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus (ATCC 29213) | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Vancomycin | [Insert Data] | [Insert Data] |

| Enterococcus faecalis (ATCC 29212) | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Ampicillin | [Insert Data] | [Insert Data] |

| Escherichia coli (ATCC 25922) | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Ciprofloxacin | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Gentamicin | [Insert Data] | [Insert Data] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Test Microorganism | Compound Concentration (µg/mL) | Positive Control (Antifungal) | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| Candida albicans (ATCC 90028) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Fluconazole | [Insert Data] | [Insert Data] |

| Aspergillus fumigatus (ATCC 204305) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Amphotericin B | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Williamson ether synthesis.

Materials:

-

2-Hydroxypyridine

-

2-Bromoethylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxypyridine in anhydrous DMF.

-

Add sodium hydroxide pellets portion-wise to the solution while stirring at room temperature to form the sodium salt of 2-hydroxypyridine.

-

To this mixture, add a solution of 2-bromoethylamine hydrobromide in DMF dropwise.

-

Attach a condenser and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial/fungal inoculum standardized to 5 x 10⁵ CFU/mL

-

Positive control antibiotics/antifungals

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Dilutions: Serially dilute the stock solution of this compound in the appropriate broth (CAMHB or RPMI-1640) in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate key conceptual frameworks for the application of this compound in antimicrobial drug design.

Application Notes and Protocols for 2-(Pyridin-2-yloxy)ethanamine as a Ligand for Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Pyridin-2-yloxy)ethanamine is a versatile bidentate ligand that coordinates to metal ions through the pyridyl nitrogen and the terminal amino nitrogen, forming a stable six-membered chelate ring. The presence of the flexible ether linkage and the robust pyridine moiety makes it an attractive ligand for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound and its metal complexes, drawing parallels from structurally similar N,O-donor ligand systems.

Potential Applications

Metal complexes of this compound are anticipated to exhibit a range of useful properties:

-

Catalysis: The coordination environment provided by this ligand can stabilize various transition metal ions in different oxidation states, making them suitable for catalytic applications. For instance, iron complexes could be investigated for transfer hydrogenation reactions, a key transformation in organic synthesis.

-

Biological Activity: The presence of a biologically active pyridine ring and the potential for the metal center to interact with biological macromolecules suggest that these complexes could be explored for their antimicrobial, antifungal, or anticancer properties. Copper(II) complexes, in particular, are known to exhibit significant biological activity.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound and a Representative Cu(II) Complex

| Property | Ligand (L) | [CuL₂]Cl₂ Complex (Representative) |

| Molecular Formula | C₇H₁₀N₂O | C₁₄H₂₀Cl₂CuN₄O₂ |

| Molecular Weight | 138.17 g/mol | 414.78 g/mol |

| Appearance | Colorless to pale yellow oil | Blue or green crystalline solid |

| Solubility | Soluble in methanol, ethanol, chloroform | Soluble in water, methanol, DMSO |

| IR (cm⁻¹) | ||

| ν(N-H) | ~3360, 3290 | ~3250, 3140 (shifted upon coordination) |

| ν(C=N) pyridine | ~1595 | ~1610 (shifted upon coordination) |

| ν(C-O-C) | ~1240, 1040 | ~1245, 1035 |

| ν(M-N) | - | ~450-500 |

| UV-Vis (in Methanol) | ||

| λₘₐₓ (nm) (ε, M⁻¹cm⁻¹) | ~260 (π→π) | ~265 (π→π), ~650 (d-d transition) |

| Magnetic Moment (µeff) | - | ~1.8-2.2 B.M. (typical for one unpaired e⁻) |

Experimental Protocols

Protocol 1: Synthesis of the Ligand - this compound

This protocol is based on the Williamson ether synthesis.

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

2-Chloroethylamine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexane

Procedure:

-

Deprotonation of 2-Hydroxypyridine: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: To the resulting sodium pyridin-2-olate solution, add 2-chloroethylamine hydrochloride (1.0 eq) in one portion.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Work-up: Cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the pure this compound as an oil.

Protocol 2: Synthesis of a Representative Metal Complex - Dichloro-bis[this compound]copper(II), [CuL₂]Cl₂

Materials:

-

This compound (L)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Ligand Solution: Dissolve this compound (2.0 eq) in methanol (10 mL).

-

Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol (10 mL).

-

Complexation: Slowly add the ligand solution to the stirred metal salt solution at room temperature.

-